(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride
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Overview
Description
(1R,7S)-2-oxa-6-azabicyclo[510]octane;hydrochloride is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the cyclization of a suitable precursor molecule under specific reaction conditions. For example, the precursor may undergo a cyclization reaction in the presence of a strong acid or base, leading to the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
(1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It can be used in the production of specialty chemicals or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylic acid hydrochloride
- (1R,7S,8S)-4-azabicyclo[5.1.0]octane-8-carbonitrile hydrochloride
- (1R,7S)-8-bromo-4-oxabicyclo[5.1.0]octane
Uniqueness
(1R,7S)-2-oxa-6-azabicyclo[510]octane;hydrochloride is unique due to its specific bicyclic structure that includes both oxygen and nitrogen atoms This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
Molecular Formula |
C6H12ClNO |
---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
(1R,7R)-2-oxa-6-azabicyclo[5.1.0]octane;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c1-2-7-5-4-6(5)8-3-1;/h5-7H,1-4H2;1H/t5-,6-;/m1./s1 |
InChI Key |
DBQNTJWQSLIPFQ-KGZKBUQUSA-N |
Isomeric SMILES |
C1CN[C@@H]2C[C@H]2OC1.Cl |
Canonical SMILES |
C1CNC2CC2OC1.Cl |
Origin of Product |
United States |
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